molecular formula C12H16ClN B13609926 2-(3-Chloro-4-methylphenyl)piperidine

2-(3-Chloro-4-methylphenyl)piperidine

Cat. No.: B13609926
M. Wt: 209.71 g/mol
InChI Key: VVDUCOMRXQCCJL-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a 3-chloro-4-methylphenyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)piperidine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired piperidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the 3-chloro-4-methylphenyl group.

    2-(3-Chloro-4-methylphenyl)piperazine: A similar compound with a piperazine ring instead of a piperidine ring.

    3-Chloro-4-methylphenyl derivatives: Other compounds containing the 3-chloro-4-methylphenyl group attached to different scaffolds.

Uniqueness

2-(3-Chloro-4-methylphenyl)piperidine is unique due to the specific combination of the piperidine ring and the 3-chloro-4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)piperidine

InChI

InChI=1S/C12H16ClN/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3

InChI Key

VVDUCOMRXQCCJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCN2)Cl

Origin of Product

United States

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